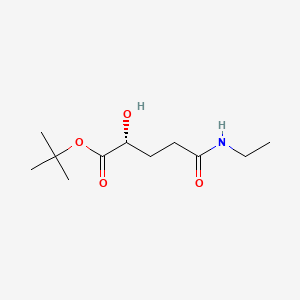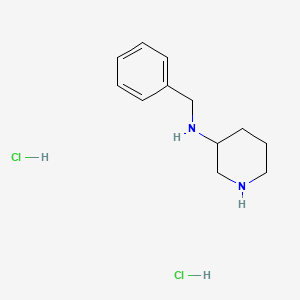
N-benzylpiperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylpiperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzylpiperidin-3-amine dihydrochloride can be synthesized through several methods. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-benzylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-benzylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine: Similar structure but lacks the amine group.
N-methylpiperidin-3-amine: Contains a methyl group instead of a benzyl group.
Piperidin-3-amine: Lacks the benzyl group.
Uniqueness
N-benzylpiperidin-3-amine dihydrochloride is unique due to its specific combination of a benzyl group and an amine group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H20Cl2N2 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
N-benzylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H |
InChI Key |
AZOOBCAJENNKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)

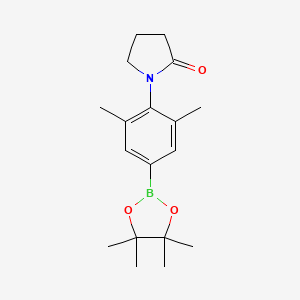




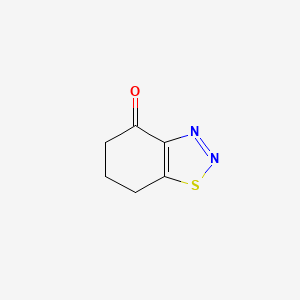
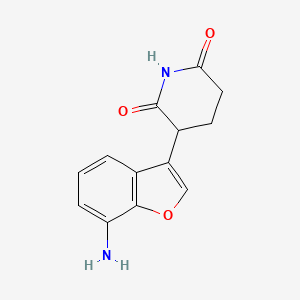
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)


![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
